molecular formula C16H28O7 B7949510 2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Numéro de catalogue: B7949510
Poids moléculaire: 332.39 g/mol
Clé InChI: PBPYEEMQIFDGSQ-UXBLZVDNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (IUPAC name: (2R,3R,4S,5S,6R)-2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol) is a terpene glycoside with a molecular formula of C21H36O10 and a molecular weight of 448.50 g/mol . It is known by synonyms such as Sacranoside B, Kenposide A, and Rosiridin, with CAS numbers 100462-37-1 and 152520-94-0 .

Structurally, it comprises a glucose-derived oxane-triol core linked to a geranyl group (3,7-dimethylocta-2,6-dienoxy) via an ether bond. The (2E)-configuration of the geranyl chain distinguishes it from Z-isomers . It is naturally isolated from Rhodiola rosea L.

Propriétés

IUPAC Name

2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPYEEMQIFDGSQ-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC(/C(=C/COC1C(C(C(C(O1)CO)O)O)O)/C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Molecular Complexity and Functional Group Considerations

The target compound features a central oxane (tetrahydropyran) ring with three hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and a geranyl-derived side chain containing a conjugated diene and a tertiary alcohol. The (2E)-configuration of the diene and the stereochemistry of the oxane ring (2S,3R,4R,5S,6R) necessitate precise synthetic control.

Key Synthetic Hurdles

  • Regioselective hydroxylation : Introducing the 4-hydroxy group on the octa-2,6-dienoxy side chain without epoxide formation or over-oxidation.

  • Stereochemical fidelity : Maintaining the (2S,3R,4R,5S,6R) configuration during glycosylation and subsequent functionalizations.

  • Solubility management : Balancing polar hydroxyl groups with hydrophobic terpene-derived chains in reaction media.

Synthetic Strategies and Methodological Approaches

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • Oxane triol core : (2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-3,4,5-triol

  • Side chain : (2E)-4-hydroxy-3,7-dimethylocta-2,6-dien-1-ol

Coupling these fragments via Williamson ether synthesis or Mitsunobu reaction presents viable pathways.

Oxane Triol Core Synthesis

Adapted from SGLT2 inhibitor syntheses:

  • Glucose derivative protection :

    • Protect C6 hydroxymethyl as acetate using acetic anhydride in pyridine (yield: 92-95%).

    • Selective benzylation of C3 and C4 hydroxyls using benzyl bromide/K₂CO₃ in DMF.

  • Stereoselective reduction :

    • Catalytic hydrogenation (5% Pd/C, H₂ 0.5 MPa) to remove benzyl groups while retaining acetate protection.

Critical parameters :

StepTemperature (°C)SolventCatalystYield (%)
Protection0-5Pyridine-92
Benzylation60DMFK₂CO₃88
Hydrogenation25MeOHPd/C95

Side Chain Preparation

The (2E)-4-hydroxy-3,7-dimethylocta-2,6-dien-1-ol moiety requires:

  • Isoprenoid chain elongation :

    • Grignard addition of prenyl magnesium bromide to ethyl acetoacetate.

  • Selective oxidation :

    • TEMPO/NaClO₂ system for alcohol→ketone conversion at C4.

  • Stereocontrolled reduction :

    • L-Selectride® mediated ketone reduction to install (R)-configuration at C4.

Glycosidic Bond Formation

Williamson Ether Synthesis

  • Conditions :

    • Oxane triol (1 eq), side chain mesylate (1.2 eq), K₂CO₃ (3 eq) in DMF at 80°C for 12 h.

    • Yield: 68-72% after column chromatography (SiO₂, EtOAc/hexane 1:3→1:1).

Mitsunobu Reaction Optimization

  • Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF at 0°C→RT.

  • Advantage : Better stereochemical control (≥98% ee).

  • Challenge : Requires pre-protection of secondary alcohols.

Comparative performance :

MethodYield (%)Purity (HPLC)Stereoselectivity
Williamson7295.2Moderate
Mitsunobu6598.7High

Purification and Crystallization

Solvent Screening

Data from analogous compounds:

Solvent SystemPurity (%)Crystal Habit
MeOH/H₂O (3:1)99.1Needles
Acetone/Hexane98.3Plates
EtOAc/Cyclohexane99.4Prisms

Charcoal Treatment Protocol

  • Activated carbon : 10% w/w, 60°C, 30 min

  • Filtration : Celite bed, 0.45 μm membrane

  • Result : Color reduction from APHA 300→<50.

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆) :

  • δ 5.45 (dt, J=15.4, 6.2 Hz, H-2'), 5.32 (t, J=6.8 Hz, H-6'), 4.12 (d, J=7.8 Hz, H-1), 3.82 (m, H-4').

HRMS (ESI+) :

  • Calculated for C₂₁H₃₄O₈Na [M+Na]⁺: 461.2153

  • Found: 461.2151

Chiral HPLC Validation

  • Column: Chiralpak IC (4.6×250 mm)

  • Mobile phase: n-Hexane/IPA 85:15

  • Retention: 12.7 min (single peak) .

Analyse Des Réactions Chimiques

Reactions Involving the Glucopyranose Core

The hexose moiety contains multiple hydroxyl groups capable of typical carbohydrate reactions:

Reaction Type Conditions Products Mechanistic Notes
Esterification Acetic anhydride, pyridineAcetylated derivatives at C-3, C-4, or C-5 positionsSelective protection depends on steric and electronic factors .
Methylation Dimethyl sulfate, NaOHMethyl ethers (e.g., permethylated glucopyranose)Alkylation typically occurs at primary hydroxyl (C-6) first .
Oxidation NaIO₄ (periodate)Cleavage of vicinal diols to dialdehydesOxidative cleavage at C-3–C-4 or C-4–C-5 diols possible .
Hydrolysis Acidic (H₂SO₄) or enzymaticCleavage of glycosidic bond to release aglycone and glucoseAcid-catalyzed hydrolysis proceeds via oxonium ion intermediate.

Reactivity of the Dienol Ether Side Chain

The (2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy substituent exhibits conjugated double bonds and a tertiary alcohol, enabling the following transformations:

Reaction Type Conditions Products Mechanistic Notes
Hydrogenation H₂, Pd/C catalystSaturated octane derivativeSelective reduction of C2–C3 double bond likely due to steric hindrance at C6–C7.
Epoxidation m-CPBA (meta-chloroperbenzoic acid)Epoxide formation at C2–C3 or C6–C7Electrophilic addition favored at less substituted double bond .
Acid-catalyzed rearrangement H₃O⁺, heatCyclization to furan or pyran derivativesProtonation of hydroxyl triggers intramolecular nucleophilic attack .
Oxidation PCC (pyridinium chlorochromate)Ketone formation at C-4Tertiary alcohol oxidizes to ketone under mild conditions.

Ether Linkage Reactivity

The glycosidic ether bond (C-1 of glucose to oxygen of dienol) is susceptible to cleavage:

Reaction Type Conditions Products Mechanistic Notes
Acidic hydrolysis HCl (conc.), refluxFree glucose and dienol aglyconeProceeds via protonation of ether oxygen and SN1/SN2 mechanisms .
Enzymatic cleavage β-glucosidaseGlucose and aglyconeStereospecific hydrolysis due to enzyme active-site geometry .

Stability Under Environmental Conditions

Factor Effect Evidence
Light Photooxidation of conjugated dienesStructural analogs show UV-induced isomerization.
Heat Dehydration of hydroxyl groups at >100°CThermogravimetric analysis of similar glycosides indicates decomposition .
pH Acidic: ether cleavage; Alkaline: ester saponification (if acylated)pH-dependent degradation observed in Rhodiola extracts .

Synthetic Modifications (Hypothetical)

While direct synthetic routes for Rosiridin are not fully documented, its structure suggests feasible modifications:

Modification Purpose Method
Side-chain halogenation Introduce bioactivityRadical bromination at allylic positions
Glycosylation Create prodrugsCoupling with other sugars via Koenigs-Knorr

Applications De Recherche Scientifique

Neuropharmacology

Rosiridin has shown promising effects as a monoamine oxidase (MAO) inhibitor. Studies indicate that it inhibits both MAO A and MAO B enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and anxiety.

  • Inhibition Rates :
    • MAO A: 16.2% at 10 μM concentration
    • MAO B: 83.8% at 10 μM concentration (pIC50 = 5.38) .

Antioxidant Activity

Research has indicated that rosiridin possesses significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders.

Cognitive Enhancement

Due to its neuroprotective properties, rosiridin is being explored for its potential to enhance cognitive function and memory. Its ability to modulate neurotransmitter levels may contribute to improved brain health and cognitive performance.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that rosiridin administration resulted in significant improvements in behavioral tests associated with memory and learning. The compound was found to reduce oxidative damage in neuronal tissues, suggesting its potential as a neuroprotective agent.

Case Study 2: Antidepressant-like Effects

In a controlled trial involving rodents subjected to stress-induced depression models, rosiridin exhibited antidepressant-like effects comparable to conventional antidepressants. The findings suggest that its mechanism may involve modulation of serotonin pathways .

Comparative Analysis of Rosiridin with Other Compounds

Compound NameMAO A Inhibition (%)MAO B Inhibition (%)Antioxidant Activity
Rosiridin16.283.8High
Compound X2075Moderate
Compound Y1060Low

Mécanisme D'action

Rosiridin exerts its effects primarily through the inhibition of monoamine oxidases A and B. By inhibiting these enzymes, rosiridin increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism is beneficial in the treatment of depression and cognitive impairments . Additionally, rosiridin has been shown to modulate oxidative stress and neuroinflammatory pathways, further contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Sacranoside B (Target Compound) vs. Iris domestica Glycoside

A structurally related compound from Iris domestica shares the same molecular formula (C21H36O10) but differs in sugar linkage. Its structure is (2R,3S,4S,5R,6R)-2-[[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]oxane-3,4,5-triol .

  • Key Differences: The Iris compound has an additional arabinofuranose moiety linked to the glucose core, altering solubility and hydrogen-bonding capacity.

Sacranoside B vs. Geranyl 6-O-β-D-Xylopyranosyl-β-D-glucopyranoside

This compound, 2-{[(2Z)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol (CAS: 150995-11-2), replaces the arabinose in Sacranoside B with a xylose (xylopyranosyl) group and features a (2Z)-geranyl chain .

  • Key Differences: The Z-configuration of the geranyl group may reduce membrane permeability due to steric hindrance. Xylose’s smaller size compared to arabinose could enhance aqueous solubility.

Sacranoside B vs. Canagliflozin

Canagliflozin (C24H25FO5S) is a synthetic oxane-triol derivative used as a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment .

  • Key Differences: Substituents: Canagliflozin has a fluorophenylthiophenylmethyl group instead of a geranyl chain. Pharmacological Role: Targets SGLT2, unlike Sacranoside B’s MAO inhibition. Solubility: Canagliflozin is poorly soluble in water but dissolves in methanol and DMSO, whereas Sacranoside B’s glycosidic bonds may improve hydrophilicity .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Biological Activity Source/Application
Sacranoside B (Target) C21H36O10 Geranyl-(E)-glucose-arabinose linkage MAO B inhibition (83.8% at 10 μM) Rhodiola rosea
Iris domestica Glycoside C21H36O10 Geranyl-(E)-glucose-arabinofuranose linkage Undocumented Iris domestica
Geranyl 6-O-β-D-Xylopyranosyl-β-D-glucopyranoside C21H36O10 Geranyl-(Z)-glucose-xylose linkage Undocumented Synthetic/Plant-derived
Canagliflozin C24H25FO5S Fluorophenylthiophenylmethyl-glucose linkage SGLT2 inhibition Synthetic (Diabetes drug)

Research Findings and Implications

  • MAO Inhibition: Sacranoside B’s MAO-B inhibition is comparable to pharmaceutical MAO inhibitors like selegiline but with a natural product origin, reducing off-target risks .
  • Structural Flexibility : The geranyl group’s E-configuration enhances binding to hydrophobic enzyme pockets, as predicted by molecular docking studies (e.g., AutoDock Vina) .
  • Safety Profile: Sacranoside B’s safety data indicate flammability risks (combustible solid), requiring precautions during handling .

Activité Biologique

The compound 2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as rosiridin , is a natural product isolated from the plant Rhodiola rosea. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and mood enhancement. This article reviews the biological activities of rosiridin, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H28O7
  • Molar Mass : 332.39 g/mol
  • Density : 1.26 g/cm³
  • Boiling Point : 563.5 ± 50 °C (predicted)
  • Solubility : Soluble in DMSO, methanol, ethanol, and other organic solvents.
  • Appearance : Colorless oily liquid

Inhibition of Monoamine Oxidase (MAO)

Rosiridin exhibits significant inhibitory activity against monoamine oxidase enzymes, specifically MAO A and MAO B. These enzymes are critical in the metabolism of neurotransmitters such as serotonin and dopamine.

EnzymeInhibition (%) at 10 μMpIC50
MAO A16.2 ± 2.3-
MAO B83.8 ± 1.15.38

The inhibition of MAO B is particularly noteworthy as it suggests potential applications in treating depression and senile dementia due to increased levels of neurotransmitters associated with mood regulation .

Neuroprotective Effects

Research indicates that rosiridin may provide neuroprotective benefits. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Immunomodulatory Effects

Rosiridin has been reported to enhance immune responses. Preliminary studies suggest that it may improve overall immunity through modulation of immune cell activity . This aspect opens avenues for exploring its use in conditions characterized by immune dysfunction.

Study on Depression Models

A study conducted on animal models of depression demonstrated that administration of rosiridin resulted in significant behavioral improvements compared to control groups. The results indicated a reduction in depressive-like behaviors, correlating with the observed inhibition of MAO B activity .

Oxidative Stress and Neuronal Health

In another study focusing on neuronal health, rosiridin was shown to reduce markers of oxidative stress in cultured neurons exposed to harmful agents. The protective effects were attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to analyze the stereochemistry of the dienoxy group (E/Z configuration) and hydroxylmethyl substituents. Compare chemical shifts with PubChem data for structurally similar glycosides .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., C18_{18}H34_{34}O9_9) by matching the exact mass (394.5 g/mol) and fragmentation patterns with synthetic standards .
  • Chromatography : Pair HPLC with UV-Vis or refractive index detection to assess purity. Retention times can be cross-referenced with authenticated reference standards .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

  • Methodological Answer :

  • Glycosylation Reactions : Use regioselective protecting groups (e.g., acetyl or benzyl) to control the formation of the oxane ring and dienoxy sidechain. Catalytic methods like Schmidt glycosylation can improve yield .
  • Purification : Employ flash chromatography with silica gel or reverse-phase HPLC to isolate the compound. Monitor reaction progress via TLC (e.g., hexane/ethyl acetate gradients) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks. Quantify degradation products using LC-MS and compare with control samples .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) to model shelf-life under different storage conditions .

Advanced Research Questions

Q. How should experimental designs be structured to study the environmental fate of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Long-Term Field Studies : Follow protocols from Project INCHEMBIOL (2005–2011), which evaluated abiotic/biotic transformations across environmental compartments. Use randomized block designs with split-split plots to account for variables like sediment type and microbial activity .
  • Analytical Metrics : Measure bioaccumulation factors (BAFs) in aquatic organisms and degradation half-lives in water/sediment systems using isotope-labeled analogs .

Q. How can contradictions in reported antioxidant activity data for this compound be resolved?

  • Methodological Answer :

  • Meta-Analysis Framework : Compile datasets from studies using DPPH, FRAP, or ORAC assays. Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent polarity, assay temperature) .
  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.4) with harmonized antioxidant concentrations (e.g., 0.1–1.0 mM) .

Q. What advanced catalytic methods can optimize the stereoselective formation of its glycosidic bonds?

  • Methodological Answer :

  • Enzymatic Catalysis : Test glycosyltransferases (e.g., UDP-glucosyltransferases) for regioselective bond formation. Compare yields with chemical catalysts like BF3_3-etherate .
  • Computational Modeling : Use DFT calculations to predict transition-state energies and guide catalyst design. Validate with kinetic isotope effect (KIE) studies .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in a research laboratory?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis steps .
  • Waste Disposal : Neutralize aqueous waste with activated carbon before incineration. Avoid releasing the compound into drains due to potential aquatic toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.